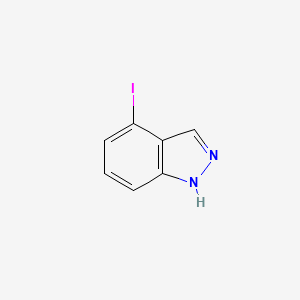

4-iodo-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQXSPSUIGJNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646276 | |

| Record name | 4-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-11-2 | |

| Record name | 4-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888C626XEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Iodo 1h Indazole and Its Derivatives

Strategies for Regioselective Iodination at the C-4 Position of the Indazole Core

Achieving regioselective iodination at the C-4 position of the indazole nucleus is a synthetic challenge, as direct electrophilic substitution on the indazole ring typically favors other positions. However, strategies have been developed that leverage specific reagents and reaction conditions to direct iodination to the desired C-4 position.

One effective method involves the treatment of a suitable indazole precursor with elemental iodine (I₂) in the presence of an oxidizing agent. For instance, in the synthesis of related trifluoromethylated pyrazoles, a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and elemental iodine in acetonitrile (B52724) has been shown to be highly effective for iodination at the C-4 position. nih.govrsc.org This reaction proceeds overnight at reflux temperature, and after workup, the desired 4-iodo product can be isolated in high yields. researchgate.net Another approach, which offers complementary regioselectivity, is the use of n-butyllithium (n-BuLi) to generate a lithiated intermediate, which is then trapped with elemental iodine to afford the iodinated product. nih.govrsc.org While these specific examples are for pyrazoles, the principles can be extended to the indazole system, where the electronic nature of the heterocyclic core dictates the site of metallation or electrophilic attack. For indazoles specifically, iodination at other positions, such as C-3, has been well-documented using potassium hydroxide (B78521) and iodine in DMF, highlighting that the choice of base and solvent system is crucial for controlling regioselectivity. mdpi.commdpi.com

Table 1: Comparison of Iodination Methods for Heterocyclic Cores

| Method | Reagents | Position Targeted | Key Features | Reference(s) |

| Electrophilic Iodination | I₂, Ceric Ammonium Nitrate (CAN) | C-4 (on pyrazole (B372694) core) | Mediated by an oxidant; proceeds via electrophilic attack. | nih.gov, rsc.org, researchgate.net |

| Lithiation-Iodination | n-BuLi, then I₂ | C-5 (on pyrazole core) | Proceeds via a lithiated intermediate; offers alternative regioselectivity. | nih.gov, rsc.org |

| Basic Iodination | I₂, Potassium Hydroxide (KOH) | C-3 (on indazole core) | Direct iodination under basic conditions. | mdpi.com, mdpi.com |

Synthesis of 4-Iodo-1H-Indazole Precursors and Intermediates

An alternative and often more controlled strategy for the synthesis of this compound is to construct the indazole ring from precursors that already contain an iodine atom at the desired position. This approach bypasses the potential regioselectivity issues associated with direct iodination of the indazole core.

A common method involves the cyclization of a substituted hydrazine (B178648) with an ortho-substituted benzonitrile. For example, the synthesis of 7-fluoro-4-iodo-1H-indazol-3-amine starts from 2-fluoro-4-iodobenzonitrile. This iodinated precursor undergoes a cyclization reaction with hydrazine to form the indazole core, with the iodine atom remaining at the C-4 position. The reaction conditions for such cyclizations often employ catalysts like copper acetate (B1210297) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This precursor-based strategy ensures that the iodine is unambiguously located at the C-4 position of the final indazole product. General synthetic approaches to N-1 substituted indazoles often utilize N-alkyl or N-aryl hydrazines, which react with ortho-haloaryl carbonyls or nitriles to give the desired products in good yields. beilstein-journals.org

Advanced Synthetic Routes for Indazole Derivatives Containing the 4-Iodo Moiety

The this compound scaffold is a valuable intermediate for creating a diverse library of substituted indazoles. The carbon-iodine bond at the C-4 position is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds using modern synthetic methods.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions. Suzuki-Miyaura, Sonogashira, and Heck reactions have been successfully employed to introduce aryl, alkynyl, and vinyl substituents, respectively, at the C-4 position of the indazole ring. researchgate.net

The Suzuki-Miyaura reaction, which couples the iodo-indazole with an arylboronic acid, is particularly prevalent. For instance, the reaction of a 4-iodoindazole derivative with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate (Na₂CO₃) in a solvent system like DME affords 4-aryl-1H-indazoles. researchgate.net Similarly, the Sonogashira coupling utilizes a terminal alkyne as the coupling partner, typically with a palladium catalyst and a copper(I) co-catalyst, to yield 4-alkynyl-1H-indazoles. researchgate.net The Heck reaction can be used to introduce vinyl groups. researchgate.net These reactions exhibit broad functional group tolerance, making them highly versatile for the synthesis of complex indazole derivatives. researchgate.netresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 4-Iodoindazoles

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1H-indazoles | researchgate.net |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | 4-Alkynyl-1H-indazoles | researchgate.net |

| Heck | Alkenes | Pd catalyst | 4-Vinyl-1H-indazoles | researchgate.net |

| Stille | Organostannanes | Pd catalyst | 4-Aryl/Vinyl-1H-indazoles | researchgate.net |

Intramolecular oxidative C-H amination represents a modern and efficient method for constructing the indazole core itself. nih.govacs.org This strategy typically involves the cyclization of arylhydrazones. dovepress.comnih.gov To synthesize a this compound using this approach, one would start with a hydrazone derived from an appropriately substituted 4-iodoaryl ketone or aldehyde.

The reaction is often mediated by a transition metal catalyst, such as copper or silver compounds. nih.govacs.orgdovepress.com For example, a silver(I)-mediated intramolecular oxidative C-H amination has been developed for the synthesis of various 3-substituted 1H-indazoles. nih.govacs.orgnih.gov This process was found to be effective for a range of substrates, including those with amide, ketone, and ester groups. acs.orgnih.gov A proposed mechanism involves a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govacs.org Similarly, copper-catalyzed aerobic oxidative C-H amination of N-tosylhydrazones provides an alternative route to the indazole core. dovepress.com By starting with a precursor containing an iodine atom at the desired position on the aromatic ring, this C-H amination strategy can provide access to the this compound scaffold.

Cycloaddition reactions provide a powerful and convergent route to the indazole skeleton. The [3+2] cycloaddition of an aryne with a diazo compound is a particularly well-established method for synthesizing a wide range of substituted indazoles under mild conditions. organic-chemistry.orgorgsyn.orgresearchgate.net

In this approach, an aryne is generated in situ, typically from an ortho-(trimethylsilyl)aryl triflate precursor in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgorgsyn.org This highly reactive intermediate then undergoes a [3+2] cycloaddition with a diazo compound. To form this compound, a 4-iodo-substituted benzyne (B1209423) would be required. The reaction of this aryne with diazomethane (B1218177) or its derivatives would lead directly to the desired this compound framework. google.com This method is highly versatile, as the substituents on both the aryne and the diazo compound can be varied to produce a library of functionally diverse indazoles. orgsyn.orgresearchgate.net Another cycloaddition strategy involves the reaction of arynes with sydnones, which proceeds via a [3+2] cycloaddition followed by a decarboxylation to yield 2H-indazoles. nih.gov

Beyond the specific examples of palladium-catalyzed cross-couplings and C-H amination, a broader range of transition metal-catalyzed reactions are employed in the synthesis of indazoles. These methods often focus on the formation of the core heterocyclic ring through N-N bond formation or other cyclization strategies.

Copper-catalyzed reactions are prominent, including the coupling of 2-halobenzonitriles with hydrazine derivatives to form 3-aminoindazoles and the Cu(OAc)₂-mediated N-N bond formation from ketimine intermediates. nih.govorganic-chemistry.org Iron-catalyzed aerobic oxidative synthesis of substituted 1H-indazoles from arylhydrazones has also been reported, using inexpensive FeBr₃ as the catalyst and molecular oxygen as the oxidant. dovepress.com These methods, while general for the indazole scaffold, are fully compatible with the synthesis of 4-iodo derivatives, provided that the starting materials are appropriately halogenated. dovepress.comnih.gov

Table of Mentioned Compounds

Cycloaddition Approaches for Indazole Scaffold Construction

Mechanistic Elucidation of Synthetic Transformations Involving this compound

The formation and functionalization of the this compound core involve a variety of reaction types, each with its own mechanistic nuances. Researchers have employed a combination of experimental techniques and computational studies to unravel these pathways.

Investigation of Reaction Intermediates and Transition States

The synthesis of substituted indazoles often proceeds through discrete intermediates and transition states that dictate the final product distribution. For instance, in the synthesis of 1H-indazoles via silver(I)-mediated intramolecular oxidative C-H amination, preliminary mechanistic studies suggest the reaction proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.org This implies the formation of radical intermediates.

In other synthetic approaches, such as the formation of 2H-indazoles from the reaction of azobenzenes and aldehydes catalyzed by a Rhenium(I) complex, mechanistic studies have also been conducted. nih.gov Similarly, copper-catalyzed syntheses of 2H-indazoles are proposed to proceed through a copper-nitrene intermediate. In one study, the reaction of a triazene (B1217601) with an alkyne to form a 2H-indazole was investigated using Density Functional Theory (DFT) calculations. The calculations supported a mechanism where copper acts as a Lewis acid, facilitating the coordination of the reactants and subsequent cyclization through a series of intermediates and transition states. pkusz.edu.cn

Electrochemical methods for synthesizing 1H-indazoles and their N-oxides have also been explored, with mechanistic investigations pointing towards a radical pathway involving iminoxyl radicals. nih.gov These studies often utilize techniques like electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry to detect and characterize transient radical species.

The table below summarizes key findings from various mechanistic studies on the synthesis of indazole derivatives, highlighting the proposed intermediates.

| Reaction Type | Catalyst/Reagent | Proposed Intermediate(s) | Analytical Technique(s) | Ref. |

| Intramolecular Oxidative C-H Amination | Silver(I) | Radical species via Single Electron Transfer (SET) | - | acs.org |

| C-H Transformation | Rhenium(I) complex | Not specified | Mechanistic studies | nih.gov |

| Triazene-Alkyne Cyclization | Copper(II) salt | Copper-nitrene complex | DFT Calculations | pkusz.edu.cn |

| Electrochemical Synthesis | - | Iminoxyl radicals | EPR, Cyclic Voltammetry | nih.gov |

| Addition to Formaldehyde | Aqueous HCl | Indazolium cations, Zwitterions | NMR, Crystallography, DFT Calculations | acs.orgnih.gov |

In the acid-catalyzed reaction of NH-indazoles with formaldehyde, both experimental (NMR, crystallography) and theoretical (DFT) studies have been employed to understand the mechanism. acs.orgnih.gov These studies indicate that the reaction can proceed through protonated indazolium cations or neutral indazole tautomers reacting with protonated formaldehyde. acs.org The relative stability of the resulting N1 and N2 substituted isomers has been calculated, with the 1-substituted isomer generally being more stable. acs.orgnih.gov

Understanding Regioselectivity in Derivatization

A significant challenge in the chemistry of indazoles is controlling the regioselectivity of substitution, particularly N-alkylation, which can lead to a mixture of N1 and N2 isomers. The inherent tautomerism of the indazole ring, existing as the more stable 1H-indazole and the less stable 2H-indazole, is a key factor influencing this regioselectivity. beilstein-journals.org

Recent studies have demonstrated that the choice of base and solvent can have a profound impact on the N1/N2 selectivity of alkylation reactions. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate in DMF favors the formation of the N1-alkylated product, while potassium phosphate (B84403) in the same solvent leads to the N2-isomer. beilstein-journals.org

Density Functional Theory (DFT) calculations have provided valuable insights into the origins of this regioselectivity. These calculations suggest that in the presence of cesium ions, a chelation mechanism involving the indazole nitrogen and a substituent on the ring can favor N1-alkylation. beilstein-journals.org In the absence of such chelating effects, other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org Natural Bond Orbital (NBO) analyses, which calculate partial charges and Fukui indices, further support these proposed reaction pathways by identifying the most nucleophilic nitrogen atom under different conditions. beilstein-journals.org

The regioselectivity of other derivatization reactions, such as C-H functionalization, is also a critical area of investigation. For instance, the iodination of 6-bromo-1H-indazole occurs at the 3-position. rsc.org The table below illustrates the regioselective outcomes of various derivatization reactions of indazole systems.

| Indazole Derivative | Reaction | Reagents | Position of Derivatization | Regioselectivity | Ref. |

| Methyl 5-bromo-1H-indazole-3-carboxylate | N-Alkylation | Alkyl halide, Cs2CO3, DMF | N1 | >98:2 | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | N-Alkylation | Alkyl halide, K3PO4, DMF | N2 | >98:2 | beilstein-journals.org |

| Methyl 1H-indazole-7-carboxylate | N-Alkylation | Alkyl halide, Cs2CO3, DMF | N2 | >98:2 | beilstein-journals.org |

| Methyl 1H-indazole-7-carboxylate | N-Alkylation | Alkyl halide, K3PO4, DMF | N1 | >98:2 | beilstein-journals.org |

| 6-Bromo-1H-indazole | Iodination | I2, KOH, DMF | C3 | Regiospecific | rsc.org |

These examples underscore the importance of understanding the interplay of electronic effects, steric hindrance, and reaction conditions in dictating the regiochemical outcome of derivatization reactions involving the this compound scaffold and its analogs.

Medicinal Chemistry and Pharmacological Applications of 4 Iodo 1h Indazole Derivatives

Role as Key Pharmaceutical Intermediates

The utility of 4-iodo-1H-indazole in medicinal chemistry is largely attributed to its function as a versatile building block. lookchem.comgoogle.comnordmann.globalresearchgate.net The iodine atom at the 4-position provides a reactive handle for introducing various substituents, enabling the synthesis of complex molecules with tailored biological activities.

Precursors in the Synthesis of Biologically Active Compounds

This compound and its derivatives are crucial starting materials for the synthesis of numerous biologically active compounds. nordmann.globalresearchgate.nettandfonline.com For instance, 3-amino-4-iodo-indazole is a significant intermediate in the preparation of various pharmaceutical agents. google.com The synthesis of this key intermediate can be achieved from 2,6-difluorobenzonitrile (B137791) through a multi-step process involving amination, diazotization, and cyclization with hydrazine (B178648) hydrate. google.com The indazole core itself is a structural motif found in several commercially available drugs, highlighting its importance in drug discovery. nih.gov For example, the anti-inflammatory drugs Bendazac and Benzydamine both contain the 1H-indazole scaffold. nih.gov

The development of synthetic methodologies to create substituted indazoles is an active area of research. researchgate.netgoogle.com For example, a method for the regioselective synthesis of 1-alkyl-1H-indazoles starting from 2-halobenzonitriles has been described. researchgate.net Furthermore, the synthesis of 4,6-disubstituted 1H-indazole derivatives, which are important pharmaceutical intermediates, has garnered increasing attention. google.com

Modulation of Biological Activity through Substitution at the 4-Position

The substituent at the 4-position of the indazole ring plays a critical role in modulating the biological activity of the resulting compounds. oncotarget.com Structure-activity relationship (SAR) studies have consistently shown that modifications at this position can significantly impact potency and selectivity for various biological targets. nih.gov For instance, in the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were found to be more potent. acs.org Similarly, in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the introduction of a nitro-aryl group at the C-4 position of 1H-indazole was shown to be beneficial for inhibitory activity against Tryptophan-2,3-dioxygenase (TDO) and for conferring a direct tumoricidal effect. nih.gov

Therapeutic Potential in Various Disease Areas

Derivatives of this compound have demonstrated significant therapeutic potential in a range of diseases, with a particular focus on cancer. nih.govtandfonline.comcellsignet.com The versatility of the indazole scaffold allows for the design of molecules that can interact with various biological targets implicated in oncogenesis. nih.gov

Anticancer Agent Development

The development of indazole-based anticancer agents is a rapidly advancing field. nih.govnih.govcellsignet.com These compounds have been shown to inhibit cancer cell growth through multiple mechanisms, including the inhibition of key signaling pathways and enzymes involved in tumor progression and immune evasion. nih.govnih.govcellsignet.com

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a common feature of many cancers. oncotarget.comcellsignet.comfrontiersin.org The fibroblast growth factor receptor (FGFR) signaling pathway, in particular, plays a fundamental role in cell proliferation, differentiation, and angiogenesis. oncotarget.comcellsignet.comfrontiersin.org Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is implicated in the development and progression of various tumors. oncotarget.comcellsignet.comnih.gov

Indazole derivatives have emerged as potent inhibitors of FGFR kinases. nih.govcellsignet.comnih.gov For example, a series of 1H-indazole derivatives were identified as potent FGFR inhibitors, with one compound, in particular, demonstrating strong and selective inhibition of FGFR1–4. researchgate.net Another study reported the discovery of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors, with one compound showing an IC₅₀ of 69.1 ± 19.8 nM for FGFR1. nih.gov The indazole core has been identified as a key pharmacophore for FGFR inhibition. nih.gov

The table below summarizes the inhibitory activity of selected indazole derivatives against FGFR.

| Compound Type | Target | IC₅₀ Value | Reference |

| 1H-indazole derivative | FGFR1, FGFR2, FGFR3, FGFR4 | 0.9, 2.0, 2.0, and 6.1 nM, respectively | researchgate.net |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| Indazole-containing fragments | FGFR1–3 | 0.8–90 μM | nih.gov |

| 7-Fluoro-4-Iodo-Indazole Derivative | FGFR1 | 2.9 nM |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion. nih.govnih.gov By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes tryptophan in the tumor microenvironment, which in turn suppresses T-cell proliferation and function. nih.govrsc.org Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.govnih.gov

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov A study discovered a series of 1H-indazole derivatives as IDO1 inhibitors, with one compound exhibiting an IC₅₀ value of 5.3 μM. nih.gov Structure-activity relationship studies indicated that the 1H-indazole scaffold is essential for activity, and substituents at both the 4- and 6-positions significantly influence inhibitory potency. nih.gov Further research led to the development of 4,6-disubstituted-1H-indazole derivatives with dual inhibitory activity against IDO1 and Tryptophan-2,3-dioxygenase (TDO), another important enzyme in tryptophan metabolism. nih.gov One such dual inhibitor, HT-37, showed IC₅₀ values of 0.91 μM and 0.46 μM against IDO1 and TDO, respectively. nih.gov

The table below presents the IDO1 inhibitory activity of various indazole derivatives.

| Compound Type | Target | IC₅₀ Value | Reference |

| 1H-indazole derivative | IDO1 | 5.3 μM | nih.gov |

| 4,6-disubstituted-1H-indazole derivative (HT-37) | IDO1 | 0.91 μM | nih.gov |

| 4,6-disubstituted-1H-indazole derivative (HT-37) | TDO | 0.46 μM | nih.gov |

| 3-substituted 1H-indazole (Compound 121) | IDO1 | 720 nM | nih.gov |

| 3-substituted 1H-indazole (Compound 122) | IDO1 | 770 nM | nih.gov |

Effects on Cancer Cell Proliferation, Apoptosis, and Migration

Derivatives of this compound have demonstrated significant potential in oncology by influencing cancer cell proliferation, apoptosis, and migration. Research has shown that these compounds can inhibit the growth of various human cancer cell lines. For instance, certain indazole derivatives have been found to be effective against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and breast cancer (MCF-7) cells. nih.gov

The anticancer mechanism of these derivatives often involves the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key proteins in the apoptotic pathway, such as the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. researchgate.net Some derivatives also impact the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. researchgate.net Furthermore, studies have indicated that these compounds can arrest the cell cycle, further inhibiting cancer cell proliferation.

In addition to inhibiting proliferation and inducing apoptosis, this compound derivatives have been shown to disrupt the migration and invasion of cancer cells. researchgate.net This is a critical aspect of their anticancer activity, as metastasis is a major cause of cancer-related mortality. The mechanism behind this effect includes the reduction of matrix metalloproteinase-9 (MMP-9) and the increase of tissue inhibitor matrix metalloproteinase 2 (TIMP2). researchgate.net

Some derivatives have shown potent inhibitory activity against specific kinases that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt signaling pathway. Others have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer. nih.gov For example, a 7-fluoro-4-iodo-1H-indazol-3-amine derivative exhibited strong inhibitory activity against FGFR1.

The following table summarizes the in vitro anticancer activity of selected this compound derivatives:

Table 1: In Vitro Anticancer Activity of this compound Derivatives| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 2f | Breast (4T1) | 0.23-1.15 | Induces apoptosis, inhibits migration and invasion | researchgate.net |

| Compound 6o | Chronic Myeloid Leukemia (K562) | 5.15 | Induces apoptosis, affects p53/MDM2 pathway | nih.gov |

| Derivative of 4-amino-3-iodo-6-isopropyl-1H-indazole | Breast (MCF-7) | 0.23 | Induces apoptosis via caspase activation | |

| Derivative of 4-amino-3-iodo-6-isopropyl-1H-indazole | Lung (A549) | 0.88 | Cell cycle arrest | |

| 7-Fluoro-4-iodo-indazole derivative | - | 2.9 nM (FGFR1) | FGFR1 inhibition | |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Colorectal (HCT116) | 0.4 | G2/M cell cycle arrest, suppresses IDO1 expression | rsc.org |

| 3-aryl-1H-indazole (3b) | Colon (HT-29) | 1.3 | - | researchgate.net |

| 3-aryl-1H-indazole (3b) | Breast (MDA-MB-231) | 3.1 | - | researchgate.net |

| N-methyl-3-arylindazole (5j) | Colon (HT-29) | 1.2 | - | researchgate.net |

Antimicrobial Activity Studies

Indazole derivatives, including those with a this compound core, have been investigated for their potential as antimicrobial agents. rasayanjournal.co.inresearchgate.net

Several studies have highlighted the antibacterial properties of this compound derivatives. sciensage.info These compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of novel 4-bromo-1H-indazole derivatives were found to be effective against various bacterial strains, particularly Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Some of these compounds exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov

Research has also explored the antibacterial potential of 3-aryl-1H-indazoles and N-methyl-3-arylindazoles against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Certain derivatives demonstrated good activity, with the order of antibacterial activity being influenced by the nature of the substituent. researchgate.net Specifically, compounds with 4-hydroxy and 4-methoxy substitutions on the aryl ring showed enhanced activity. researchgate.net

The following table presents the antibacterial activity of selected indazole derivatives:

Table 2: Antibacterial Activity of Indazole Derivatives| Compound | Bacterial Strain | Inhibition Zone (mm) at 100 µg/mL | Reference |

|---|---|---|---|

| 5g | Staphylococcus aureus | 29 | researchgate.net |

| 5a | Staphylococcus aureus | 27 | researchgate.net |

| 5d | Staphylococcus aureus | 25.8 | researchgate.net |

| 3f | Staphylococcus aureus | 20 | researchgate.net |

| 3j | Klebsiella pneumoniae | 22.2 | researchgate.net |

Antifungal Efficacy

The antifungal potential of indazole derivatives has also been a subject of investigation. researchgate.netveeprho.com Studies have shown that certain indazole-containing compounds exhibit activity against various fungal pathogens, including Candida species. researchgate.netresearchgate.net For instance, a series of 3-phenyl-1H-indazole derivatives displayed broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. researchgate.net One particular compound with an N,N-diethylcarboxamide substituent was highly active against both miconazole-susceptible and resistant C. glabrata strains. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators. Studies have shown that indazole derivatives can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) which are key players in the inflammatory response. nih.govinnovareacademics.in

In addition to COX-2 inhibition, these compounds have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The anti-inflammatory action is also linked to their free radical scavenging activity. nih.gov

From an immunomodulatory perspective, certain 4,6-disubstituted-1H-indazole-4-amine derivatives have been designed as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), which are important immune checkpoints in cancer therapy. nih.gov By inhibiting these enzymes, the compounds can potentially enhance the T cell-mediated antitumor immune response. nih.gov Some derivatives have shown dual-target inhibitory activity against both IDO1 and TDO. nih.gov Furthermore, some indazole compounds have been investigated as modulators of the PD-1/PD-L1 protein/protein interaction, which is another critical pathway for immune evasion by cancer cells. google.com

The following table summarizes the anti-inflammatory and immunomodulatory activity of selected indazole derivatives:

Table 3: Anti-inflammatory and Immunomodulatory Activity of Indazole Derivatives| Compound | Target/Assay | Activity | Reference |

|---|---|---|---|

| Indazole | Carrageenan-induced paw edema | Significant inhibition | nih.gov |

| 5-Aminoindazole | Carrageenan-induced paw edema | Significant inhibition | nih.gov |

| Indazole derivatives | COX-2, TNF-α, IL-1β | Inhibition | nih.gov |

| HT-28 | TDO | IC50 = 0.62 µM | nih.gov |

| HT-30 | TDO | IC50 = 0.17 µM | nih.gov |

Antiprotozoal and Antiparasitic Properties

Indazole derivatives have emerged as a promising class of compounds with significant antiprotozoal and antiparasitic activities. rasayanjournal.co.inresearchgate.net A series of 2H-indazole derivatives have been evaluated for their activity against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Many of the synthesized compounds demonstrated more potent antiprotozoal activity than metronidazole, a standard drug. nih.gov

Further research has focused on 2-phenyl-2H-indazole derivatives, revealing structural features that enhance their antiprotozoal efficacy. bvsalud.org For instance, the presence of electron-withdrawing groups on the 2-phenyl ring was found to be favorable for activity against the three tested protozoa. bvsalud.org Additionally, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been tested against various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana, showing activity comparable to amphotericin B against the promastigote stage. researchgate.net

Other Pharmacological Activities (e.g., Anti-HIV, Antiarrhythmic)

Beyond the applications previously discussed, derivatives of this compound have been explored for a range of other pharmacological activities. nih.govveeprho.com

Anti-HIV Activity: The indazole scaffold is recognized for its potential in developing anti-HIV agents. sciensage.info For instance, 7-bromo-4-chloro-1H-indazol-3-amine serves as a critical intermediate in the synthesis of lenacapavir, a potent inhibitor of the HIV-1 capsid.

Antiarrhythmic Activity: Indazole derivatives have also been associated with antiarrhythmic properties, suggesting their potential in the management of cardiac arrhythmias. nih.govveeprho.com

Biological Target Interactions and Structure Activity Relationships Sar

Enzyme Inhibition Studies

Derivatives of 4-iodo-1H-indazole have shown significant inhibitory activity against a variety of enzymes. The strategic placement of the iodine atom at the C4 position, along with other substitutions on the indazole ring, plays a crucial role in modulating the biological activity of these compounds.

Specific Enzymes Targeted by this compound Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion in tumors by catalyzing the first and rate-limiting step of tryptophan catabolism. nih.govnih.govacs.org The inhibition of IDO1 is an attractive strategy in cancer immunotherapy. nih.govacs.org

Research has identified 1H-indazole as a novel and potent pharmacophore for IDO1 inhibition. nih.gov Structure-activity relationship (SAR) studies have revealed that the 1H-indazole scaffold is essential for this inhibitory activity. nih.gov Specifically, substitutions at the 4- and 6-positions of the indazole ring have a significant impact on the compound's inhibitory potency. nih.govmdpi.com For instance, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activities. nih.gov One of the most potent compounds from this series, compound 35 , demonstrated an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov Another study reported a 1H-indazole derivative, compound 2g , with an IC50 value of 5.3 μM against IDO1. nih.gov

Molecular docking studies have shown that 1H-indazoles effectively interact with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the IDO1 active site, which is crucial for their inhibitory activity. nih.govmdpi.com

Table 1: IDO1 Inhibition by this compound Derivatives

| Compound | Target | IC50 Value (Enzymatic Assay) | IC50 Value (Cellular Assay) | Cell Line |

|---|---|---|---|---|

| Compound 35 | IDO1 | 0.74 μM nih.gov | 1.37 μM nih.gov | HeLa nih.gov |

| Compound 2g | IDO1 | 5.3 μM nih.gov | Not Reported | Not Reported |

| 3-substituted 1H-indazole 121 | IDO1 | 720 nM mdpi.com | Not Reported | Not Reported |

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are often dysregulated in various cancers, making them a significant target for anti-cancer therapies. nih.govrsc.org Derivatives of 1H-indazole have been developed as potent inhibitors of FGFRs. mdpi.comnih.gov

Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range, with impressive ligand efficiencies. mdpi.com For example, compound 106 was identified as a potent inhibitor with IC50 values of 2.0 ± 0.4 μM, 0.8 ± 0.3 μM, and 4.5 ± 1.6 μM for FGFR1, FGFR2, and FGFR3, respectively. mdpi.com

Further structural optimization led to the development of even more potent inhibitors. A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (7n ) was identified as a potent FGFR1 inhibitor with an IC50 of 15.0 nM in an enzymatic assay and 642.1 nM in a cellular assay. rsc.org Subsequent optimization of this scaffold resulted in compound 7r , which exhibited an outstanding FGFR1 inhibitory activity with an IC50 of 2.9 nM and a cellular activity of 40.5 nM. nih.govrsc.org SAR studies highlighted the importance of the N-ethylpiperazine group for both enzymatic and cellular activities. nih.gov

Another series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives also demonstrated potent FGFR1 inhibition. nih.gov Compound 101 from this series showed an enzymatic IC50 of 69.1 ± 19.8 nM. nih.gov Further modification led to compound 102 , which displayed an even more potent FGFR1 inhibition with an IC50 of 30.2 ± 1.9 nM. nih.gov

Table 2: FGFR Inhibition by this compound Derivatives

| Compound | Target | IC50 Value |

|---|---|---|

| Compound 106 | FGFR1 | 2.0 ± 0.4 μM mdpi.com |

| FGFR2 | 0.8 ± 0.3 μM mdpi.com | |

| FGFR3 | 4.5 ± 1.6 μM mdpi.com | |

| Compound 7n | FGFR1 | 15.0 nM (enzymatic) rsc.org |

| 642.1 nM (cellular) rsc.org | ||

| Compound 7r | FGFR1 | 2.9 nM (enzymatic) nih.govrsc.org |

| 40.5 nM (cellular) nih.govrsc.org | ||

| Compound 101 | FGFR1 | 69.1 ± 19.8 nM nih.gov |

| Compound 102 | FGFR1 | 30.2 ± 1.9 nM nih.gov |

The indazole scaffold is a common feature in many approved small molecule kinase inhibitors used in cancer treatment. rsc.org These include inhibitors of c-Met, anaplastic lymphoma kinase (ALK), and tropomyosin receptor kinase (TRK). rsc.orgresearchgate.netnih.gov

c-Met/ALK: Crizotinib, a multi-targeted receptor tyrosine kinase inhibitor, is effective against c-Met and ALK and was identified through structure-based drug design. researchgate.net The synthesis of intermediates for such inhibitors often involves 4-iodo-1H-pyrazole, a related heterocyclic compound. researchgate.net Indazole derivatives have been designed as potent c-Met inhibitors, with some showing type-III inhibitory mechanisms. nih.gov For instance, a late-stage palladium-catalyzed cyanation of an iodinated indazole was a key step in synthesizing a potent c-Met inhibitor. nih.gov

TRK: Tropomyosin receptor kinase (TRK) is another important target in cancer therapy, particularly for tumors with NTRK gene fusions. nih.gov Indazole derivatives have been developed as potent type II TRK inhibitors to overcome acquired resistance to first-generation inhibitors. nih.gov A structure-based design strategy led to the development of compound 40l , a highly potent and selective type II TRK inhibitor that effectively suppressed the proliferation of cells with TRK resistance mutations. nih.gov

Table 3: Receptor Tyrosine Kinase Inhibition by Indazole Derivatives

| Compound | Target(s) | Key Findings |

|---|---|---|

| Crizotinib | c-Met, ALK, ROS1 | Multi-targeted inhibitor identified via structure-based design. researchgate.net |

| Compound 24 | c-Met | Potent inhibitor synthesized via late-stage cyanation of an iodinated indazole. nih.gov |

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov Indazole derivatives have been investigated for their potential to inhibit these enzymes. researchgate.netnih.gov

A study on a series of indazole (methyl 1H-indazole-4-carboxylate) derivatives demonstrated good inhibitory potential against both α-amylase and α-glucosidase. nih.gov The IC50 values for α-amylase inhibition ranged from 15.04 ± 0.05 to 76.70 ± 0.06 μM, while for α-glucosidase, they ranged from 16.99 ± 0.19 to 77.97 ± 0.19 μM. nih.gov

Another study reported a series of synthesized indazole derivatives with promising α-amylase and α-glucosidase inhibition, with IC50 values ranging from 1.99–8.23 mM and 1.62–9.09 mM, respectively. researchgate.net Compound 11 was the most active against α-amylase (IC50 = 1.99 ± 0.18 mM), while compound 9 was the most potent α-glucosidase inhibitor (IC50 = 1.62 ± 0.11 mM). researchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. researchgate.net

Table 4: α-Amylase and α-Glucosidase Inhibition by Indazole Derivatives

| Compound Series | Enzyme | IC50 Range | Most Active Compound | Most Active IC50 |

|---|---|---|---|---|

| Methyl 1H-indazole-4-carboxylate derivatives (1-13) nih.gov | α-Amylase | 15.04 ± 0.05 to 76.70 ± 0.06 μM | Not specified | Not specified |

| α-Glucosidase | 16.99 ± 0.19 to 77.97 ± 0.19 μM | Not specified | Not specified | |

| Synthesized indazole derivatives researchgate.net | α-Amylase | 1.99–8.23 mM | Compound 11 | 1.99 ± 0.18 mM |

Poly(ADP-ribose)polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair and have become a significant target in cancer therapy. nih.govfrontiersin.org PARP inhibitors can induce "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2. frontiersin.org

The indazole core is present in approved PARP inhibitors like Niraparib. nih.govacs.org This has spurred interest in developing novel PARP inhibitors based on the pyrazole (B372694) and indazole scaffolds. nih.gov While specific inhibitory data for this compound itself against PARP is not extensively detailed in the provided context, the established role of the indazole moiety in potent PARP inhibitors highlights its importance. The development of these inhibitors often involves targeting the nicotinamide (B372718) binding domain of the enzyme, where the indazole scaffold can form key interactions.

α-Amylase and α-Glucosidase

Molecular Mechanisms of Enzyme Inhibition

Derivatives of the 1H-indazole core structure have been identified as potent inhibitors of several key enzymes implicated in disease, primarily through competitive binding at the enzyme's active site. The nature and position of substituents on the indazole ring are crucial for both potency and selectivity.

Notably, 1H-indazole-based compounds have been developed as inhibitors of Protein Tyrosine Kinases (PTKs) , which are critical regulators of cellular signaling pathways. Aberrant PTK activity is a hallmark of various cancers. Specifically, derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs). Through fragment-led de novo design, 1H-indazole derivatives have demonstrated inhibitory activity against FGFR1-3 in the micromolar range. For instance, one of the most active inhibitors identified from a series, compound 106 , exhibited IC₅₀ values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively.

Another significant target is Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that is a key immune checkpoint. The 1H-indazole structure serves as a bioisostere of the indole (B1671886) ring of tryptophan, the natural substrate for IDO1. researchgate.net This mimicry allows indazole derivatives to act as effective inhibitors. SAR studies have revealed that substituents at the 4- and 6-positions of the 1H-indazole scaffold are critical for IDO1 inhibition. For example, compound 120 , a 4,6-disubstituted 1H-indazole derivative, showed potent IDO1 inhibitory activity with an IC₅₀ value of 5.3 µM. Further studies on 3-substituted 1H-indazoles found that compounds with a carbohydrazide (B1668358) moiety at the C3 position also displayed strong inhibitory activities.

Table 1: Enzyme Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 106 | FGFR1 | 2.0 ± 0.4 µM | |

| Compound 106 | FGFR2 | 0.8 ± 0.3 µM | |

| Compound 106 | FGFR3 | 4.5 ± 1.6 µM | |

| Compound 120 | IDO1 | 5.3 µM | |

| Compound 121 | IDO1 | 720 nM | |

| Compound 122 | IDO1 | 770 nM |

Receptor Binding and Modulation

The this compound core is integral to a variety of receptor ligands, acting as antagonists, modulators, and degraders for several key receptor systems.

The N-methyl-D-aspartate (NMDA) receptor, particularly subtypes containing the GluN2B subunit, is a crucial component in synaptic plasticity and cognitive function. nih.gov Overstimulation of these receptors is linked to neurotoxic effects. Indazole-based compounds have emerged as potent negative allosteric modulators of GluN2B-containing NMDA receptors. drugbank.comnih.gov

A key innovation in this area involves using the indazole ring as a bioisosteric replacement for the phenol (B47542) group found in many prominent GluN2B antagonists. drugbank.comaustinpublishinggroup.com This substitution is advantageous as it retains high binding affinity and inhibitory activity while preventing the rapid glucuronidation that phenolic compounds typically undergo. drugbank.comnih.gov The synthesis of these antagonists often involves a Sonogashira reaction with non-protected iodoindazoles. drugbank.comaustinpublishinggroup.com Molecular dynamics simulations have confirmed that these indazole analogues share the same molecular interactions with the ifenprodil (B1662929) binding site as their phenolic counterparts. drugbank.comnih.gov

In functional assays, specific enantiomers, such as (S)-10a and (R)-10a (3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols), have demonstrated higher inhibitory activity than the reference antagonist, ifenprodil. drugbank.comnih.gov These findings underscore the potential of the indazole scaffold in developing neuroprotective agents with improved metabolic stability. nih.govdrugbank.com

Table 2: Activity of Indazole-based GluN2B NMDA Receptor Antagonists

| Compound | Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| (S)-10a | GluN2B-NMDA Receptor | Higher inhibitory activity than ifenprodil | Indazole replaces phenol, preventing glucuronidation while retaining affinity. | drugbank.comnih.gov |

| (R)-10a | GluN2B-NMDA Receptor | Higher inhibitory activity than ifenprodil | Indazole replaces phenol, preventing glucuronidation while retaining affinity. | drugbank.comnih.gov |

The Retinoid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor essential for the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.govresearchgate.net Indazole derivatives have been identified as novel antagonists of RORγt that function through a unique allosteric mechanism.

Co-crystallization studies have revealed that certain indazole-based antagonists, such as MRL-871 , bind to a previously unknown allosteric pocket on the RORγt ligand-binding domain (LBD). nih.govresearchgate.net This binding site is formed by helices 4, 5, 11, and 12. researchgate.net The binding of the indazole ligand to this non-canonical site induces a significant conformational change, specifically a reorientation of helix 12. nih.govresearchgate.net This repositioning of helix 12 physically blocks the binding of coactivator proteins, thereby inhibiting the receptor's function. nih.govresearchgate.netresearchgate.net This allosteric mode of inhibition is distinct from that of orthosteric ligands that compete for the canonical ligand binding site. nih.govresearchgate.net The discovery of this allosteric site provides a new avenue for the development of targeted therapies for Th17-mediated autoimmune diseases. nih.govresearchgate.net

Table 3: RORγt Allosteric Inhibitors

| Compound | Target | Mechanism of Action | Consequence | Reference |

|---|---|---|---|---|

| MRL-871 | RORγt | Binds to a novel allosteric pocket in the LBD. | Induces conformational reorientation of helix 12, blocking cofactor binding. | nih.govresearchgate.netresearchgate.net |

| MRL-058 | RORγt | Allosteric Inhibition | Inhibition of RORγt function. | researchgate.net |

| MRL-003 | RORγt | Allosteric Inhibition | Inhibition of RORγt function. | researchgate.net |

The estrogen receptor (ERα) is a primary therapeutic target in ER-positive breast cancers. Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize ERα but also target it for proteasomal degradation. The indazole nucleus is a key structural feature in the development of potent, orally bioavailable SERDs.

Compounds such as GDC-0810 (ARN-810) are nonsteroidal SERDs built upon an indazole core. These molecules are designed to fully antagonize the effects of estrogen and induce the degradation of the ERα protein. The replacement of a benzene (B151609) ring with an indazole scaffold in earlier lead compounds was a key modification to improve pharmacokinetic properties. These indazole-based SERDs have demonstrated robust activity in preclinical models, including those resistant to other endocrine therapies like tamoxifen. Structurally, these SERDs can be classified based on their core, with the indazole type representing a significant subgroup.

Table 4: Indazole-based Selective Estrogen Receptor Degraders (SERDs)

| Compound | Target | Mechanism | Therapeutic Potential | Reference |

|---|---|---|---|---|

| GDC-0810 (ARN-810) | Estrogen Receptor α (ERα) | Antagonizes ERα and induces its proteasomal degradation. | Treatment of ER+ breast cancer, including tamoxifen-resistant models. | |

| ZB716 | Estrogen Receptor α (ERα) | SERD with an indazole core. | Superior efficacy compared to fulvestrant (B1683766) in xenograft models. |

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Indazole derivatives have been developed as potent and selective antagonists of the 5-HT3 receptor. Alterations of the aromatic nucleus of earlier lead compounds led to the identification of indazole-3-carboxylic acid derivatives as potent 5-HT3 antagonists.

These compounds were developed to be devoid of the dopamine (B1211576) receptor antagonist properties seen in earlier multi-target drugs. From these series, the compound BRL 43694 (Granisetron) , an indazole derivative, was identified as a highly potent and selective antagonist. The chemical template for high-affinity binding to the 5-HT3 receptor includes a heteroaromatic system, like indazole, a coplanar carbonyl group, and a basic nitrogen center at specific distances. The indazole ring contributes to a favorable hydrophobic interaction with the receptor site.

Table 5: Indazole-based 5-HT3 Receptor Antagonists

| Compound | Target | Activity | Significance | Reference |

|---|---|---|---|---|

| BRL 43694 (Granisetron) | 5-HT3 Receptor | Potent and selective antagonist | Effective antiemetic agent. | |

| Indazole-3-carboxylic acid derivatives (e.g., 6a-h) | 5-HT3 Receptor | Potent antagonists | Devoid of significant dopamine receptor antagonist properties. |

α2-adrenoceptors are G-protein coupled receptors that mediate the effects of norepinephrine (B1679862) and epinephrine, playing roles in blood pressure regulation and neurotransmission. The synthesis and evaluation of various indazole derivatives have revealed specific binding profiles at these receptors. researchgate.net

Studies on a series of 2-(4,5-dihydroimidazol-2-yl)indazoles (indazims) have been conducted to determine their binding profiles at I₂-imidazoline receptors and α₂-adrenoceptors. researchgate.net The fluorination of the indazole ring in selective α₂-adrenoceptor agonists has been shown to influence their pharmacological properties. nih.gov For instance, structure-activity relationship studies of 1-[(imidazolidin-2-yl)imino]-1H-indoles, which are analogues of hypotensive 1H-indazoles, demonstrated that these compounds possess affinity for both α₁- and α₂-adrenoceptors. nih.gov The nature of substituents on the indazole ring plays a critical role in determining the affinity and selectivity for α₂-adrenoceptors over α₁-adrenoceptors. nih.gov While specific binding data for this compound itself is not detailed, the research on related halogenated and substituted indazoles indicates that the core structure is amenable to modification to achieve desired α₂-adrenoceptor binding characteristics.

5-HT3 Receptor Antagonism

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The development of this compound derivatives as potent and selective modulators of various biological targets has been significantly guided by extensive structure-activity relationship (SAR) studies. These investigations systematically explore how chemical modifications at different positions of the indazole scaffold influence the compound's interaction with its target, ultimately affecting its activity and selectivity.

Influence of the Iodo Substituent at the 4-Position on Activity and Selectivity

The presence of an iodine atom at the 4-position of the 1H-indazole ring is a critical determinant of the biological activity and selectivity of these derivatives. This substituent exerts its influence through a combination of steric and electronic effects. The iodine atom provides significant steric bulk and polarizability, which can be crucial for fitting into and interacting with specific binding pockets of target proteins.

In the context of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibition, the substituent at the 4-position plays a significant role. For instance, the introduction of a nitro-aryl group at the C-4 position of the 1H-indazole has been shown to be beneficial for TDO inhibition. nih.gov This highlights the importance of the 4-position in directing the selectivity of these compounds.

Furthermore, the iodine at the 4-position can serve as a valuable synthetic handle. It can be readily replaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the generation of a diverse library of analogs for further SAR exploration. The dual halogenation pattern, for example in 7-fluoro-4-iodo-1H-indazole, offers orthogonal reactivity for sequential functionalization, which is a powerful tool in medicinal chemistry.

Impact of Other Functional Groups and Substituents on Biological Activity

Substituents at the C3-Position: Modifications at the C3-position have been shown to be crucial for potent inhibitory activities. For example, in a series of IDO1 inhibitors, a suitably substituted carbohydrazide moiety at the C3 position of the indazole ring was found to be critical for strong in vitro inhibitory activities. mdpi.com In another study, the introduction of an (E)-3,5-dimethoxystyryl group at the indazole C3 position was a key feature in a series of compounds screened for antiproliferative activities. rsc.org

Substituents at the C6-Position: The C6-position has been identified as another key site for modification that significantly affects activity and selectivity. In the development of IDO1/TDO inhibitors, substituents at the C6-position of the 1H-indazole were found to largely affect the inhibitory activity and selectivity between these two enzymes. nih.govnih.gov For instance, SAR analysis of 4,6-disubstituted-1H-indazole derivatives revealed that while the C4-substituent was beneficial for TDO inhibition, the C6-substituent significantly influenced the IDO1/TDO selectivity. nih.gov

Substituents at the C7-Position: The introduction of a fluorine atom at the C7-position has been noted for its strong electron-withdrawing properties, which can significantly influence the electronic environment of the indazole ring and its interactions with biological targets. In some cases, steric effects at the C7 position can be sensitive to alkylation at the N1 or N2 positions. thieme-connect.de

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives against different targets.

| Compound/Derivative Series | Target(s) | Key Substituents and Their Impact on Activity | IC50 Values |

| 7-Fluoro-4-iodo-1H-indazol-3-amine derivative | FGFR1 | The presence of a fluorine atom at the 7-position and an iodine atom at the 4-position are crucial for its biological activity. An ethylpiperazine group has been linked to enhanced enzyme inhibitory and cellular activities. | 2.9 nM (for a related derivative against FGFR1) |

| 4,6-Disubstituted-1H-indazole derivatives | IDO1/TDO | A nitro-aryl group at the C-4 position is beneficial for TDO inhibition. Substituents at the C-6 position significantly affect the activity and selectivity for IDO1/TDO. | HT-30: 0.17 µM (TDO)HT-37: 0.91 µM (IDO1), 0.46 µM (TDO) nih.gov |

| 3-Substituted 1H-indazoles | IDO1 | A suitably substituted carbohydrazide moiety at the C3 position is crucial for strong inhibitory activity. | 720 nM and 770 nM for the most potent derivatives. mdpi.com |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | FGFR | A 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was a key feature. | 69.1 ± 19.8 nM for a potent FGFR1 inhibitor. nih.gov |

Identification of Key Pharmacophoric Features within the Indazole Scaffold

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound derivatives, several key pharmacophoric features have been identified.

The 1H-indazole scaffold itself is considered a novel key pharmacophore, particularly for potent IDO1 inhibitory activity. nih.gov Docking models have indicated that the 1H-indazole motif engages in effective interactions with the ferrous ion of the heme group and with hydrophobic pockets (Pocket A and B) within the active site of the IDO1 enzyme. nih.gov These interactions are crucial for ensuring the inhibitory activity of these compounds.

In the context of kinase inhibition, the indazole ring often serves as a hinge-binding motif. For instance, in FGFR inhibitors, the indazole scaffold is a key structural element for binding to the kinase domain. The specific substitution pattern around the indazole core then fine-tunes the potency and selectivity for different kinases.

For COX-2 inhibitors in the indazole series, the C-3 aromatic moiety and its substitution pattern are critical. Bi-substitution with methyl and fluorine groups on the C-3 aromatic ring led to the most active derivative in one study. tandfonline.com

The 1H-indazole core as a scaffold for interacting with key residues in the target's active site.

The iodine atom at the 4-position, which contributes through steric and electronic interactions and can influence selectivity.

Appropriately positioned hydrogen bond donors and acceptors, such as the NH of the indazole ring and substituents like amines or carbonyls.

Specific hydrophobic and aromatic groups at positions like C3 and C6 that can occupy hydrophobic pockets in the target protein.

Computational and Theoretical Investigations of 4 Iodo 1h Indazole

Quantum Chemical Calculations (e.g., DFT, GIAO)

Quantum chemical calculations are fundamental to predicting the behavior of 4-iodo-1H-indazole. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular properties, while Gauge-Invariant Atomic Orbital (GIAO) calculations are used to accurately predict NMR chemical shifts, aiding in structural elucidation. acs.org

Density Functional Theory (DFT) calculations are instrumental in characterizing the electronic landscape of this compound. eurjchem.com By mapping electrostatic potential surfaces, researchers can identify the molecule's nucleophilic and electrophilic sites, which are crucial for predicting its reactivity in chemical reactions. The presence and position of the iodine atom significantly influence the electron distribution across the indazole scaffold. These computational models can predict reactivity trends for further functionalization, such as simulating the transition states and activation energy barriers for cross-coupling reactions.

DFT calculations, often combined with X-ray spectroscopy, provide a comprehensive understanding of the partial and total density of states, revealing how the electronic structure influences the material's properties. hzdr.de This detailed electronic information is vital for the rational design of new derivatives with tailored chemical and biological activities. eurjchem.comhzdr.de

Indazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers. For the parent indazole and its derivatives, the 1H-tautomer is generally the more thermodynamically stable form, a preference that is confirmed by numerous computational studies. nih.govconnectjournals.com This stability is often attributed to the greater aromaticity of the 1H-indazole's benzenoid structure compared to the quinoid-like structure of the 2H-tautomer. researchgate.net

Quantum mechanical calculations consistently show a significant energy difference favoring the 1H tautomer. For the unsubstituted indazole, this energy difference is reported to be around 15-21 kJ·mol⁻¹ (approximately 3.6-5.3 kcal/mol) depending on the level of theory used. acs.orgresearchgate.net In the specific case of 3-iodo-indazole, a closely related structure, the energy difference is even more pronounced, with the 1H tautomer being more stable than the 2H form by approximately 6 kcal/mol. wuxibiology.com This pronounced preference for the 1H form is a critical factor in predicting the outcomes of reactions like N-alkylation. connectjournals.comwuxibiology.com

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

| Compound | Computational Method | Energy Difference (1H more stable by) | Source |

| Indazole | MP2/cc-pVTZ | 13.6 kJ·mol⁻¹ | researchgate.net |

| Indazole | B3LYP/6-31G* | 21.4 kJ·mol⁻¹ (5.3 kcal/mol) | researchgate.net |

| Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | acs.org |

| 3-Iodo-Indazole | DFT (unspecified) | ~6 kcal/mol | wuxibiology.com |

Elucidation of Electronic Structure and Reactivity

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful in silico techniques used to predict and analyze how a ligand, such as a this compound derivative, might bind to a biological target, typically a protein or enzyme. researchgate.net These methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For indazole-based compounds, docking studies have revealed key binding interactions that are essential for their biological activity. For instance, in studies of Polo-like kinase 4 (PLK4) inhibitors, the indazole core of compounds, including a 4-iodo derivative, was shown to form critical hydrogen bonds with the hinge region amino acid residues Glu-90 and Cys-92. nih.gov

Similarly, docking studies of other indazole derivatives have identified crucial interactions with various targets:

IDO1: The 1H-indazole motif can have effective interactions with the ferrous ion of the heme group and with hydrophobic pockets. nih.gov

Bcr-Abl: Some derivatives bind in a manner similar to the established inhibitor imatinib. nih.gov

Trypanothione Reductase: Indazole derivatives have shown strong binding affinity within the active site of this enzyme, which is critical for the survival of the Leishmania parasite.

These predicted binding modes provide a structural hypothesis for the ligand's activity and guide the design of new analogs with improved affinity and selectivity. nih.gov

Following docking, the strength of the predicted interaction is quantified by calculating a binding energy, often expressed in kcal/mol. researchgate.net This score estimates the binding affinity, with more negative values indicating a more stable ligand-receptor complex. The binding energy is a summation of various noncovalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts. acs.org

Table 2: Example Binding Energies of Indazole Derivatives with Biological Targets

| Compound Class | Biological Target | Reported Binding Energy | Source |

| Indazole Analogs | Tyrosine Kinase (PDB: 2ZCS) | -6.80 to -7.45 kcal/mol | researchgate.net |

| Indazole Derivatives | VEGFR-2 | -7.30 to -8.04 kcal/mol | researchgate.net |

| Indazol-Pyrimidine Derivatives | Caspase-3 | -6.89 to -7.45 kcal/mol | researchgate.netresearchgate.net |

Prediction of Binding Modes with Biological Targets

In Silico Design and Virtual Screening of Novel this compound Derivatives

In silico design and virtual screening leverage computational power to explore vast chemical spaces and identify novel molecules with desired biological activity, starting from a known scaffold like this compound. growingscience.com This approach accelerates the drug discovery process by prioritizing a smaller number of promising compounds for chemical synthesis and experimental testing. acs.org

One powerful strategy is ligand-based virtual screening using pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. ugm.ac.id A typical workflow involves:

Creating a pharmacophore model based on a set of known active inhibitors. ugm.ac.id

Validating the model to ensure it can distinguish between active and inactive compounds. ugm.ac.id

Using the validated model to screen large virtual libraries of compounds, including novel this compound analogs, to find "hits" that match the pharmacophore. ugm.ac.id

Further filtering the hits using molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions to select the most promising candidates for synthesis. researchgate.net

Future Research Directions and Translational Prospects for 4 Iodo 1h Indazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-iodo-1H-indazole and its derivatives is a cornerstone for further research. While established methods exist, future efforts will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas for future research include:

Catalyst Innovation: The development of novel catalytic systems is paramount. While palladium-catalyzed reactions like Suzuki-Miyaura cross-coupling are used for the C-3 functionalization of 3-iodo-1H-indazole, research into more sustainable catalysts is needed. mdpi.commdpi.com This includes using earth-abundant metals, developing recyclable catalysts, or employing biocatalysis to reduce environmental impact. mdpi.com The use of rhodium and copper catalysts for C-H activation and C-N/N-N coupling represents a move towards redox-neutral conditions and greater efficiency. nih.gov

C-H Functionalization: Direct C-H activation and functionalization are at the forefront of modern synthetic chemistry. Future methodologies may focus on the selective functionalization of the indazole core, bypassing the need for pre-functionalized starting materials like halogenated indazoles. Silver(I)-mediated intramolecular oxidative C-H amination is an example of a modern approach to constructing the indazole ring itself. acs.org

Flow Chemistry and Process Optimization: Implementing flow chemistry for the synthesis of this compound derivatives could offer improved reaction control, higher yields, and enhanced safety, particularly for large-scale production. researchgate.net Factorial design approaches can be used to optimize reaction variables such as temperature, catalyst loading, and solvent polarity for scale-up synthesis.

A comparative look at synthetic strategies highlights the evolution of these methods.

| Synthesis Method | Key Features | Catalyst/Reagents | Ref. |

| Iodination of Indazole | Direct halogenation at the C3 position to create a key intermediate. | Iodine (I2), Potassium Hydroxide (B78521) (KOH) | mdpi.commdpi.comnih.gov |

| Cu-catalyzed Cyclization | Cyclization of o-haloaryl N-sulfonylhydrazones. | Cu(OAc)2·H2O or Cu2O | nih.gov |

| Pd-catalyzed Benzannulation | Oxidative benzannulation of pyrazoles and internal alkynes. | Pd(OAc)2/P(tBu)3·HBF4 | nih.govmdpi.com |

| Rh/Cu-catalyzed C-H Activation | Redox-neutral coupling of imidate esters with nitrosobenzenes. | Rhodium and Copper catalysts | nih.gov |

Exploration of New Biological Targets and Disease Indications

Derivatives of the indazole scaffold have demonstrated a wide range of biological activities, primarily as kinase inhibitors in oncology. nih.govrsc.org However, the therapeutic potential of this compound derivatives is far from exhausted.

Future research should target:

Oncology Beyond Kinase Inhibition: While many indazole derivatives target kinases like FGFR, ERK, and EGFR, future exploration could focus on other cancer-related targets. nih.gov Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, is a promising target for which indazole derivatives have already shown inhibitory activity. nih.govrsc.org Exploring epigenetic targets such as histone deacetylases (HDACs) or methyltransferases could also yield novel anticancer agents.

Neurodegenerative and Inflammatory Diseases: The anti-inflammatory properties of some indazole compounds, like Bendazac and Benzydamine, are well-established. nih.govmdpi.com This provides a strong rationale for investigating this compound derivatives in the context of neuroinflammation, which is implicated in diseases like Alzheimer's and Parkinson's. Their potential as anti-inflammatory agents could also be applied to autoimmune disorders. researchgate.net

Infectious Diseases: The indazole nucleus is present in compounds with antibacterial, antifungal, and anti-HIV activities. nih.govmdpi.com Systematic screening of this compound libraries against a panel of pathogens, including drug-resistant strains, could identify new lead compounds for anti-infective therapies. researchgate.net

| Disease Area | Potential Target(s) | Rationale/Supporting Evidence | Ref. |

| Cancer | IDO1, Epigenetic modifiers | Indazole is a bioisostere of indole (B1671886); derivatives show IDO1 inhibition. Broad anti-proliferative activity suggests multiple mechanisms. | nih.govrsc.org |

| Neurodegeneration | Kinases in neuronal pathways, Inflammatory mediators | Known indazole drugs have anti-inflammatory effects; kinase dysregulation is common in neurodegenerative diseases. | researchgate.net |

| Infectious Diseases | Essential microbial enzymes | Broad-spectrum biological activity of the indazole scaffold. | nih.govmdpi.comresearchgate.net |

| Diabetes | Glucagon receptor antagonists (GRAs) | Novel indazole-based compounds have shown potential in lowering glucose levels in animal models. | nih.gov |

Advanced SAR and Mechanism of Action Studies

A deeper understanding of the structure-activity relationships (SAR) and the precise molecular mechanisms of action is crucial for advancing this compound-based therapeutics.

Future directions include:

Computational and Structural Biology: Integrating computational tools like quantum mechanics (e.g., DFT calculations) and molecular dynamics simulations with experimental data can provide a more detailed picture of SAR. Elucidating the crystal structures of this compound derivatives bound to their biological targets will be essential for rational drug design. The iodine atom itself can participate in halogen bonding, a key interaction that can be exploited for enhanced binding affinity and selectivity.

Mechanism of Action Deconvolution: Many derivatives exhibit multifaceted effects, such as inducing apoptosis, causing cell cycle arrest, and inhibiting multiple kinases. rsc.orgresearchgate.net Future studies should employ systems biology approaches, including transcriptomics, proteomics, and metabolomics, to unravel the complex signaling pathways modulated by these compounds. This will help in identifying biomarkers for patient stratification and predicting potential resistance mechanisms.

Exploring Tautomeric Forms: Indazole exists in 1H and 2H tautomeric forms, with the 1H form being generally more stable. mdpi.comnih.gov Research into the synthesis and biological evaluation of the less-explored 2H-indazole derivatives could uncover novel biological activities and provide new SAR insights.

Design and Optimization of Next-Generation Therapeutic Agents

Building on advanced SAR and mechanistic understanding, the design of next-generation therapeutics from the this compound scaffold can be pursued with greater precision.

Key strategies for the future include:

Fragment-Based and Structure-Guided Design: Using fragment-led de novo design and structure-guided optimization has already proven successful in discovering potent indazole-based inhibitors for targets like FGFR. nih.gov This approach should be expanded to other target classes.

Multi-Targeted Ligands: The development of compounds that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer. Derivatives of this compound have already been identified as multi-kinase inhibitors. nih.gov Future design efforts can rationally incorporate pharmacophores for different targets to create synergistic effects and overcome drug resistance.

Targeted Drug Delivery: Conjugating potent this compound derivatives to targeting moieties, such as antibodies or peptides, could enhance their delivery to specific tissues or cell types, thereby increasing efficacy and reducing off-target toxicity.

| Compound Class | Target(s) | Key Findings | Ref. |

| FGFR Inhibitors | FGFR1, FGFR2, FGFR3 | Potent enzymatic inhibition (IC50 values in the low nanomolar range) and anti-proliferative activity. | nih.gov |

| ERK Inhibitors | ERK1, ERK2 | Excellent potency and high selectivity; demonstrated antitumor activity in patients. | nih.gov |

| IDO1 Inhibitors | IDO1 | Substituents at the 4- and 6-positions of the indazole ring are crucial for potent inhibition. | nih.gov |

| EGFR Inhibitors | EGFR (including mutants) | Potent activity against drug-resistant EGFR mutants like T790M. | nih.gov |

Applications Beyond Traditional Medicinal Chemistry

The unique chemical and physical properties of the this compound core suggest its utility in fields beyond pharmaceuticals.

Promising future applications include:

Materials Science: Indazole derivatives are being explored for use in advanced materials. chemimpex.com The electronic properties of the this compound structure could be harnessed for the development of organic semiconductors, dyes for solar cells, and components for organic light-emitting diodes (OLEDs). A related compound, 4-iodo-1H-imidazole, has been shown to significantly improve the efficiency of perovskite solar cells by reducing defects. rsc.org